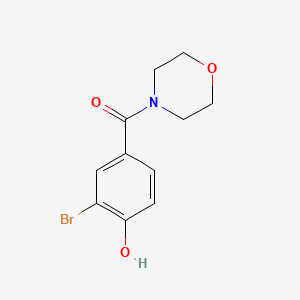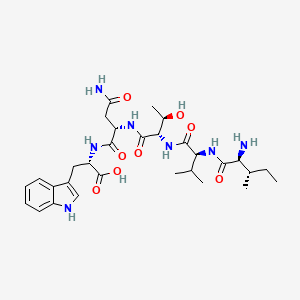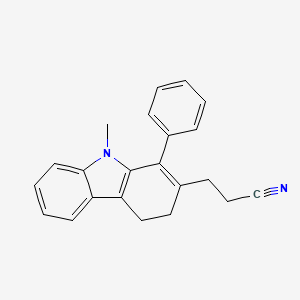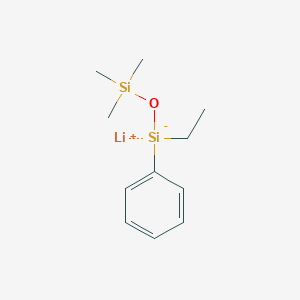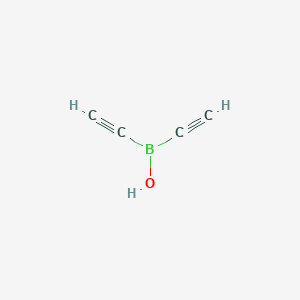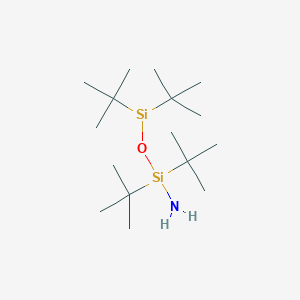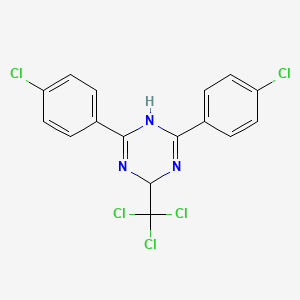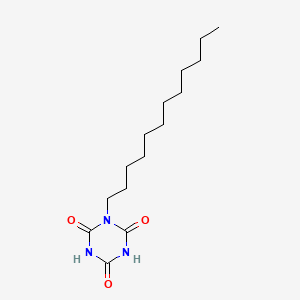
1-Dodecyl-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound characterized by a six-membered ring containing alternating carbon and nitrogen atoms. This compound is known for its versatile applications in various fields, including polymer synthesis, coatings, and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of dodecylamine with cyanuric chloride under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer synthesis to enhance the mechanical properties of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its excellent binding properties.
Wirkmechanismus
The mechanism of action of 1-dodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The triazine ring structure allows it to form stable complexes with various substrates, thereby exerting its effects. The pathways involved include the inhibition of microbial growth by disrupting cell wall synthesis and enhancing the mechanical properties of polymers through crosslinking.
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Exhibits unique electronic and optical properties due to the presence of sulfur atoms.
Uniqueness: this compound stands out due to its long dodecyl chain, which imparts hydrophobic properties and enhances its binding capabilities in various applications.
Eigenschaften
CAS-Nummer |
779332-75-1 |
|---|---|
Molekularformel |
C15H27N3O3 |
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
1-dodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H27N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(20)16-13(19)17-15(18)21/h2-12H2,1H3,(H2,16,17,19,20,21) |
InChI-Schlüssel |
LSIRZJSYTXAEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
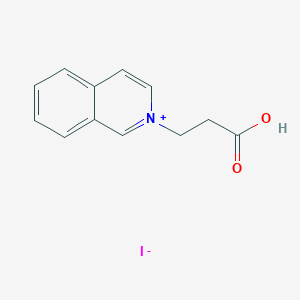
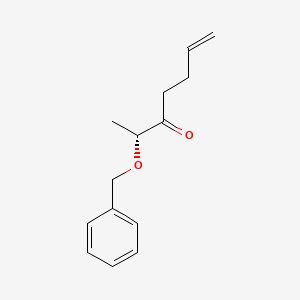
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
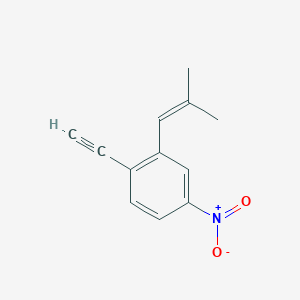
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
